(Cyclopropylmethyl)(2-phenylethyl)amine is an organic compound characterized by its unique structure that combines a cyclopropylmethyl group with a 2-phenylethyl group, linked through an amine functional group. Its molecular formula is , and it has a molecular weight of approximately 175.27 g/mol. This compound is notable for its potential pharmacological applications, particularly as a selective agonist for serotonin receptors.
The compound falls under the category of amines, specifically secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. It is structurally related to phenethylamines, which are known for their psychoactive properties. Research indicates that compounds like (cyclopropylmethyl)(2-phenylethyl)amine may exhibit significant biological activity, particularly in modulating neurotransmitter systems in the brain .
The synthesis of (cyclopropylmethyl)(2-phenylethyl)amine typically involves several steps:
The reaction conditions, including temperature and solvent choice, can significantly influence yield and purity. For instance, using polar aprotic solvents can enhance nucleophilicity and improve reaction rates.
The molecular structure of (cyclopropylmethyl)(2-phenylethyl)amine can be represented as follows:
CC(C1=CC=CC=C1)NCC2CC2
DBZLFDOJZXGGBF-UHFFFAOYSA-N
The compound exhibits a three-dimensional conformation influenced by steric and electronic interactions between the cyclopropyl and phenylethyl groups. Its structural uniqueness may contribute to its biological activity .
(Cyclopropylmethyl)(2-phenylethyl)amine can participate in various chemical reactions typical of amines:
The reactivity of the amine group allows for diverse synthetic pathways, making it a valuable intermediate in organic synthesis.
The mechanism of action for (cyclopropylmethyl)(2-phenylethyl)amine is primarily associated with its interaction with serotonin receptors, particularly the 5-HT_2C subtype. The compound is believed to modulate neurotransmitter release, influencing both dopamine and norepinephrine levels in the brain.
Studies suggest that structurally similar compounds exhibit agonistic properties at serotonin receptors, leading to increased signaling pathways associated with mood regulation and cognitive function .
Relevant physicochemical data indicate that this compound has favorable lipophilicity, which may enhance its ability to cross biological membranes .
(Cyclopropylmethyl)(2-phenylethyl)amine has potential applications in various scientific fields:
Phenethylamine (2-phenylethylamine, PEA) constitutes the fundamental chemical backbone for an extensive array of biologically active molecules that have profoundly shaped neuropharmacology. As a central nervous system stimulant with endogenous occurrence, PEA itself interacts with trace amine-associated receptors (TAAR1), though its rapid metabolism by monoamine oxidase B (MAO-B) limits its direct psychoactive effects [5]. The true therapeutic potential of this scaffold emerged through targeted structural modifications:
Catecholamine Derivatives: The hydroxylation of the phenyl ring at positions 3 and 4 yields the neurologically indispensable catecholamines—dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline). These endogenous neurotransmitters govern critical physiological processes including voluntary movement, stress response, and mood regulation through interactions with adrenergic and dopaminergic receptors [1].
Structural Diversification: Medicinal chemists have systematically expanded the phenethylamine chemical space through N-alkylation, alpha-methylation (yielding amphetamines), ring substitutions, and chain extensions. These modifications have generated ligands targeting diverse receptors, including adenosine receptors (e.g., CGS 21680), β-adrenoceptors (e.g., mirabegron, salbutamol), and serotonin receptors [1].
Table 1: Therapeutic Targets of Select Phenethylamine Derivatives in Clinical Use
Compound | Primary Target | Therapeutic Application | Key Structural Features |
---|---|---|---|
Dopamine | Dopamine receptors | Parkinson's disease | Catechol, unsubstituted ethylamine |
Salbutamol | β2-adrenoceptor | Asthma, COPD | N-tert-butyl, resorcinol ring |
Mirabegron | β3-adrenoceptor | Overactive bladder | Anilide replacement, thiazole ring |
Ritodrine | β2-adrenoceptor | Preterm labor inhibition | N-(p-hydroxyphenethyl) substitution |
Epinephrine | α/β-adrenoceptors | Anaphylaxis, cardiac arrest | N-methyl, catechol, chiral center |
The structural plasticity of the phenethylamine scaffold facilitates precise tuning of receptor affinity, functional efficacy (agonist vs. antagonist), and pharmacokinetic properties, cementing its status as a privileged structure in CNS drug discovery. However, inherent limitations—particularly conformational flexibility facilitating promiscuous receptor interactions and metabolic susceptibility—created impetus for innovative structural hybridization [1] [8].
Concurrently, cyclopropane derivatives have emerged as high-impact bioisosteres and conformational constraint elements in medicinal chemistry. Despite their high intrinsic strain energy (~27.5 kcal/mol), cyclopropanes exhibit remarkable metabolic stability and impart distinct physicochemical advantages:
Stereoelectronic Properties: The unique "bent bond" geometry results in stronger C-H bonds (~106 kcal/mol) compared to unstrained alkanes (~101 kcal/mol), conferring resistance to oxidative metabolism at these positions. The Walsh orbitals contribute to an enhanced dipole moment when substituted with electron-withdrawing groups, facilitating specific binding interactions [8].
Natural Product Prevalence: Biologically active cyclopropane-containing natural products include pyrethrins (insecticidal), cyclopropane fatty acids (membrane constituents), FR-900848 (antibiotic), and curacin A (antimitotic). Their biological activities validated the cyclopropane ring as a pharmacophoric element rather than merely a structural curiosity [8].
Synthetic Pharmaceuticals: The cyclopropane ring features prominently in approved therapeutics such as tranylcypromine (MAO inhibitor antidepressant), pranlukast (leukotriene receptor antagonist), and carmegliptin (DPP-4 inhibitor). The strain-driven reactivity of donor-acceptor (D-A) cyclopropanes enables their use as versatile synthetic intermediates toward complex heterocycles [8].
Recent synthetic advancements have dramatically improved access to enantiopure cyclopropane building blocks. Notably, chemoenzymatic strategies employing engineered myoglobin variants (e.g., Mb(H64G,V68A)) catalyze olefin cyclopropanation with diazoketones, achieving >99% enantiomeric excess and diastereoselectivity. This biocatalytic approach overcomes limitations of traditional transition metal catalysis, which often requires expensive/toxic metals (Ru, Rh) and complex chiral ligands [2].
Table 2: Clinically Utilized Bioactive Molecules Containing Cyclopropane Scaffolds
Compound | Therapeutic Class | Key Pharmacological Action | Role of Cyclopropane |
---|---|---|---|
Tranylcypromine | Antidepressant | Irreversible MAO-A/MAO-B inhibitor | Strain facilitates covalent bond formation |
Pranlukast | Anti-asthmatic | Cysteinyl leukotriene receptor antagonist | Conformationally locks critical carboxylic acid |
Carmegliptin | Antidiabetic | DPP-4 inhibitor | Optimizes binding pocket orientation |
GW642444 | β2-adrenoceptor agonist | Long-acting bronchodilator | Replaces traditional resorcinol ring |
BMS-791325 | NS5B polymerase inhibitor | Hepatitis C antiviral | Links pharmacophoric units with rigidity |
The cyclopropane ring serves multiple design functions: conformational restriction of flexible chains, metabolic blocking at susceptible positions, dipole enhancement for target binding, and steric bulk without excessive lipophilicity. These properties established cyclopropane as a valuable scaffold for hybridization with established pharmacophores like phenethylamine [2] [8].
The molecular hybridization creating (cyclopropylmethyl)(2-phenylethyl)amine represents a rational fusion strategy addressing inherent limitations of the parent scaffolds while amplifying their pharmacological advantages. This integration manifests through several synergistic mechanisms:
Conformational Restriction & Spatial Positioning: The cyclopropylmethyl group introduces significant three-dimensional constraint proximal to the basic nitrogen. The cyclopropane's rigid geometry restricts rotation around the C-N bond, reducing conformational entropy penalties upon receptor binding. This pre-organizes the molecule into bioactive conformations complementary to aminergic receptors, particularly those with deep hydrophobic pockets accommodating the cyclopropyl group [7] [8].
Metabolic Stabilization: The cyclopropyl ring functions as a steric and electronic shield, protecting both the adjacent nitrogen and the benzylic position of the phenethyl moiety from oxidative metabolism. The strong C-H bonds resist hydrogen atom abstraction by cytochrome P450 enzymes, while the methylene bridge prevents direct access to the amine. This enhances metabolic half-life compared to traditional phenethylamines [3] [7].
Receptor Subtype Selectivity Modulation: Strategic hybridization enables differential engagement with closely related receptor subtypes. Research demonstrates that N-substituted (2-phenylcyclopropyl)methylamines exhibit remarkable functional selectivity at serotonin 5-HT2C receptors. Compound (+)-19 [(1R,2S)-N-benzyl-2-phenylcyclopropanemethylamine] acts as a potent 5-HT2C agonist (EC50 = 24 nM) with complete selectivity over the structurally similar 5-HT2B receptor—a critical safety consideration due to 5-HT2B's association with valvulopathy. The cyclopropyl constraint likely orients the pharmacophore in a conformation incompatible with 5-HT2B binding [3].
Functional Selectivity (Biased Signaling): Hybrid derivatives demonstrate unprecedented bias toward Gq-mediated signaling over β-arrestin recruitment. Compound (+)-15a [(1R,2S)-N-methyl-2-phenylcyclopropanemethylamine] exhibits potent calcium flux activation (EC50 = 23 nM) through 5-HT2C receptors while showing no measurable β-arrestin recruitment—representing the most functionally selective 5-HT2C agonist reported. This signaling bias potentially translates to improved therapeutic outcomes (antipsychotic efficacy) with reduced adverse effects [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7